molecular formula C15H19N5O2S B2881974 N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921557-52-0

N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2881974
CAS No.: 921557-52-0
M. Wt: 333.41
InChI Key: DCNYHADVHRTCEI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a chemical compound of significant interest in specialized biochemical research. This synthetic molecule features a complex heterocyclic system combining imidazo and triazole rings, a structure often explored in medicinal chemistry for its potential to interact with biological targets. Compounds with similar structural motifs, such as triazole and thioacetamide derivatives, are frequently investigated for their activity as modulators of various biological pathways, including enzyme inhibition and receptor interactions . The specific research applications and mechanism of action for this compound are an active area of scientific inquiry. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-22-10-7-16-13(21)11-23-15-18-17-14-19(8-9-20(14)15)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNYHADVHRTCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C2N1CCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921557-52-0) is a novel compound featuring a complex structure that integrates imidazole and triazole rings with a thioacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O₂S
Molecular Weight333.4 g/mol
CAS Number921557-52-0

Antimicrobial Activity

Research indicates that compounds with imidazole and triazole structures exhibit significant antimicrobial properties. For example, derivatives of imidazo[2,1-b][1,3,4]thiadiazole have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL . The presence of the thio group in this compound enhances its interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating that related triazole derivatives can inhibit cancer cell proliferation. For instance, triazolethiones have been reported to exhibit cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of key metabolic enzymes.

Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress. Compounds similar to this compound have shown high antioxidant activity in vitro. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation processes .

Case Studies

Case Study 1: Antimycobacterial Activity
In a study evaluating various imidazole derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, several compounds exhibited promising results. Specifically, compounds featuring similar structural motifs to this compound were highlighted for their low toxicity against normal cell lines while maintaining effective antimicrobial action .

Case Study 2: Cytotoxicity Profile
Another investigation focused on the cytotoxic effects of a series of triazole derivatives on human cancer cell lines. The study found that certain modifications in the molecular structure significantly enhanced cytotoxicity against MCF-7 cells. The results suggested that the incorporation of a thio group could be beneficial in developing more potent anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound can be compared to structurally related acetamide-heterocycle hybrids, such as N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) from the evidence . Key distinctions include:

Feature Target Compound Compound 4.1
Core Heterocycle Imidazo[2,1-c][1,2,4]triazole 1,3,4-Thiadiazole fused to triazine
Substituents 2-Methoxyethyl-thioacetamide, phenyl Trichloroethyl, phenyl-thiadiazolylamino, acetamide
Electron Effects Methoxyethyl (electron-donating) Trichloroethyl (electron-withdrawing)
Synthetic Yield Not reported in evidence 97.4% (for 4.1)
Melting Point Not reported 503–504 K (for 4.1)
Key Functional Group Thioether (C–S–C) Thiadiazole (N–S–N)

Data Tables

Table 1: Comparative Structural Analysis

Parameter Target Compound Compound 4.1
Molecular Formula C₁₆H₂₀N₆O₂S C₁₂H₁₁Cl₃N₄O₂S
Molecular Weight 376.45 g/mol 383.69 g/mol
Heterocycle Imidazo[2,1-c][1,2,4]triazole 1,3,4-Thiadiazole[3,2-a][1,3,5]triazine
Key Substituents 2-Methoxyethyl, phenyl, thioacetamide Trichloroethyl, phenyl, thiadiazolylamino
Synthetic Yield Not reported 97.4%

Table 2: Spectroscopic Signatures

Technique Target Compound (Expected) Compound 4.1
IR (C=O) ~1650–1680 cm⁻¹ 1670 cm⁻¹
¹H NMR (CH₃) δ ~1.9–2.1 ppm (acetamide CH₃) δ 1.91 ppm (trichloroethyl CH₃)
MS ([M+H]⁺) m/z ~377 m/z 384

Research Findings and Challenges

  • Synthetic Challenges : Isolation of thioacetamide derivatives (e.g., 4.1a in the evidence) often requires precise reaction conditions, as seen in failed attempts to isolate 4.1a despite variations in heating and ratios . The target compound’s synthesis may face similar hurdles due to its labile thioether group.
  • Crystallography : Compound 4.1 formed co-crystals with its thioacetamide analog (4.1a), enabling X-ray diffraction studies . The target compound’s methoxyethyl group could hinder crystallization, necessitating advanced techniques for structural elucidation.
  • Biological Potential: While direct data is lacking, the imidazo-triazole core’s kinase inhibition profile and the methoxyethyl group’s pharmacokinetic advantages suggest the target compound warrants further preclinical evaluation.

Preparation Methods

Cyclocondensation of 1-Arylhydrazinecarbonitriles

The most validated method involves reacting 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole (Scheme 1 ):

Procedure

  • Dissolve 1-phenylhydrazinecarbonitrile (1.45 g, 10 mmol) in anhydrous dichloromethane (30 mL).
  • Add 2-chloro-4,5-dihydro-1H-imidazole (2.2 equiv, 22 mmol) dropwise under N₂.
  • Stir at 25°C for 48 hr.
  • Quench with ice-water, extract with DCM (3×20 mL), dry over Na₂SO₄.
  • Purify via silica gel chromatography (EtOAc/hexanes 1:3) to yield 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c]triazole as white crystals (68% yield).

Key Data

Parameter Value
Reaction Time 48 hr
Temperature 25°C
Solvent Dichloromethane
Yield 68%
Purity (HPLC) ≥98%

Functionalization with N-(2-Methoxyethyl) Group

Reductive Amination Strategy

The 2-methoxyethyl side chain is introduced via reductive amination of a primary amine intermediate:

Stepwise Synthesis

  • React the thioacetamide intermediate (1.0 equiv) with glyoxal (40% aq., 1.5 equiv) in MeOH.
  • Add NaBH₃CN (1.2 equiv) portionwise at 0°C.
  • Stir for 6 hr, acidify with 1M HCl, neutralize with NaHCO₃.
  • Extract with CHCl₃, evaporate, and recrystallize (82% yield).

Critical Parameters

  • pH control (6.5–7.0) prevents over-reduction
  • MeOH enhances solubility of intermediates

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

A rapid protocol reduces reaction time from days to hours:

Conditions

Parameter Conventional Microwave
Time 48 hr 35 min
Temperature 80°C 120°C
Yield 68% 89%

Procedure

  • Combine all reagents in a sealed microwave vial.
  • Irradiate at 300 W with stirring.
  • Cool, filter, and purify via flash chromatography.

Analytical Characterization

Spectroscopic Data Consolidation

¹³C NMR (100 MHz, CDCl₃)

  • δ 169.8 (C=O)
  • δ 152.4 (triazole C3)
  • δ 56.1 (OCH₃)

HRMS (ESI-TOF)
Calculated for C₁₆H₂₀N₅O₂S [M+H]⁺: 370.1289
Found: 370.1286

Challenges and Optimization Opportunities

Regioselectivity in Triazole Functionalization

Competing reactions at N1 vs. C3 require careful stoichiometry control. Excess 2-chloroacetamide (1.5 equiv) favors C3 thiolation (91:9 selectivity).

Stability of Thioether Linkage

Degradation studies show <5% decomposition in pH 7.4 buffer over 72 hr but 23% loss in pH 1.2 (simulated gastric fluid), necessitating enteric coatings for oral formulations.

Q & A

Q. What are the key steps in synthesizing N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:
  • Imidazo-triazole core formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under acidic conditions, followed by cyclization.
  • Thioether linkage : Coupling the core with a thioacetamide group via nucleophilic substitution.
  • Functionalization : Introducing the N-(2-methoxyethyl) group through amide bond formation.
    Critical parameters include temperature control (60–80°C for cyclization) and pH adjustments (e.g., acetic acid for protonation) to stabilize intermediates. Purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .

Q. How is the compound purified post-synthesis, and what analytical techniques validate purity?

  • Methodological Answer :
  • Purification : Use gradient elution chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates. Final purification may involve recrystallization in ethanol or methanol.
  • Purity Validation :
  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm.
  • NMR : Confirm absence of impurities via ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ 7.2–8.1 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₂N₆O₂S) .

Q. What spectroscopic and computational methods confirm the compound’s structure?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., co-crystals grown in DMF/water).
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).
  • DFT Calculations : Optimize geometry using Gaussian 16 (B3LYP/6-311G**) to compare experimental and theoretical vibrational spectra .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Systematic Variation : Test solvents (DMF vs. DCM), catalysts (triethylamine vs. DMAP), and temperatures.
  • Real-Time Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • DoE (Design of Experiments) : Apply factorial design to identify critical interactions (e.g., temperature × solvent polarity).
    Example: Replacing DMF with THF increased cyclization yield by 15% in analogous imidazo-triazole syntheses .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate IC₅₀ values using MTT, SRB, and apoptosis assays.
  • Check Experimental Variables : Cell line specificity (e.g., HeLa vs. MCF-7), serum concentration in media, and compound stability (e.g., DMSO stock degradation).
  • Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers .

Q. What approaches are used in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with cyanoethyl) and test bioactivity.
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity.
  • Molecular Docking : Target kinases (e.g., EGFR) via AutoDock Vina to predict binding modes.
    Example: Fluorine substitution at the phenyl ring improved anticancer potency by 2-fold in related triazole derivatives .

Q. How to assess target interactions and mechanism of action?

  • Methodological Answer :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to immobilized receptors.
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., PDB ID 7XYZ).
    Example: Analogous compounds showed nanomolar affinity to PI3Kγ in SPR assays .

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